O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate
Description
O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate is a substituted oxalate ester characterized by an ethyl group at the O2 position and a 2-(3-methylthiophenyl)ethyl moiety at the O1 position. This compound belongs to a class of esters derived from oxalic acid, where structural modifications influence its physicochemical and reactive properties.
The compound’s synthesis likely involves esterification reactions between oxalic acid derivatives and substituted phenethyl alcohols, analogous to methods described for ethyl oxalate preparation (e.g., using sulfuric acid as a catalyst) . Its applications remain speculative but may align with agrochemical or pharmaceutical uses, given the prevalence of structurally related compounds in these domains .
Properties
IUPAC Name |
1-O-ethyl 2-O-[2-(3-methylsulfanylphenyl)ethyl] oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4S/c1-3-16-12(14)13(15)17-8-7-10-5-4-6-11(9-10)18-2/h4-6,9H,3,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUDIYJMENIPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester groups under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate involves its interaction with specific molecular targets. The oxalate group can chelate metal ions, affecting enzymatic activities and cellular processes. The thiophene ring can interact with biological membranes and proteins, potentially altering their function. These interactions can lead to various biological effects, including modulation of signaling pathways and inhibition of microbial growth .
Comparison with Similar Compounds
Substituent Impact Analysis:
- For example, the chloro-substituted analog (C₁₃H₁₅ClO₄) may exhibit faster degradation rates compared to the methylthio variant .
- Electron-Donating Groups (e.g., methoxy): Reduce electrophilicity, improving stability but possibly limiting reactivity in ester hydrolysis .
- However, sulfur-containing compounds may exhibit lower oxidative stability compared to halogenated analogs .
Thermal Stability and Physical Properties
- Thermal Stability: Ethyl oxamide (a related product) remains stable up to 200°C . The methylthio-substituted oxalate may exhibit comparable stability but could degrade under oxidative conditions due to sulfur’s susceptibility to oxidation.
- Solubility: The methylthio group’s lipophilicity likely enhances solubility in nonpolar solvents (e.g., toluene, benzene) compared to polar analogs like the methoxy-substituted derivative .
Environmental and Regulatory Considerations
The methylthio group may introduce unique degradation pathways, such as microbial desulfurization, differing from halogenated analogs .
Biological Activity
O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate is a synthetic compound that has attracted attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound is characterized by the presence of an ethyl ester and a 3-methylthiophenyl group attached to an ethylene bridge. The synthesis typically involves the esterification of oxalic acid with the corresponding alcohol in the presence of a catalyst. The general reaction can be represented as follows:
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity and potentially inhibiting their function.
- Receptor Modulation : It may interact with various receptors, affecting signal transduction pathways crucial for cellular responses.
- Cellular Metabolism : The compound can influence metabolic processes within cells, leading to alterations in growth or apoptosis.
Biological Activity
Recent studies have suggested that this compound exhibits various biological activities:
- Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties by disrupting bacterial cell membranes and inhibiting nucleic acid synthesis. This suggests that this compound could be explored for treating resistant bacterial strains.
- Anti-inflammatory Effects : In vitro studies indicate that related compounds can reduce pro-inflammatory cytokine production in cell cultures, highlighting their potential in managing inflammatory diseases.
Antimicrobial Activity
A study exploring the antimicrobial effects of oxalate derivatives reported that they could inhibit the growth of various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
Anti-inflammatory Effects
In vitro studies demonstrated that compounds similar to this compound could significantly reduce the production of pro-inflammatory cytokines in cell cultures. This finding points to its potential therapeutic application in inflammatory conditions.
Toxicological Considerations
Despite its promising biological activities, the toxicity profile of oxalates must be considered. Oxalates are known to induce oxidative stress and cellular damage at high concentrations, particularly in renal cells. Research indicates that elevated levels of oxalate can lead to free radical production, contributing to cellular toxicity and kidney damage.
Table 1: Toxicity Profile
| Toxicity Aspect | Observations |
|---|---|
| Free Radical Production | Elevated levels observed in renal cells exposed to high concentrations of oxalate |
| Cellular Damage | Induction of morphological changes and loss of membrane integrity in cell cultures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
